N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C13H7N5O3S and its molecular weight is 313.29. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Angiotensin II Receptor Antagonistic Activities
A study involving benzimidazole derivatives bearing acidic heterocycles, including oxadiazole structures, found that these compounds exhibit significant angiotensin II receptor antagonistic activities. The research highlights the potential of oxadiazole rings as lipophilic bioisosteres for tetrazole rings in nonpeptide angiotensin II receptor antagonists, indicating a promising avenue for cardiovascular drug development (Kohara et al., 1996).
Antibacterial Agents
A study on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, including compounds related to the specified chemical structure, demonstrated promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This suggests the potential application of these compounds as novel antibacterial agents (Palkar et al., 2017).
Anticancer Evaluation
Research into substituted benzamides, including N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, revealed moderate to excellent anticancer activity against various cancer cell lines. This underscores the therapeutic potential of these compounds in cancer treatment (Ravinaik et al., 2021).
Novel Cycloaddition Reactions
A study on benzo[d]isoxazoles, related to the chemical structure , demonstrated their use as nucleophiles in gold-catalyzed cycloaddition reactions. This research opens up new possibilities for the synthesis of complex heterocyclic compounds, which could have various applications in medicinal chemistry and material science (Xu et al., 2018).
Antimicrobial and Antifungal Screening
Novel derivatives of benzothiazole class, including N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives, showed moderate to good antimicrobial and antifungal activities. This indicates the potential utility of these compounds in developing new antimicrobial and antifungal therapies (Gilani et al., 2011).
Mechanism of Action
Target of Action
The compound N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide primarily targets the Bromodomain and Extra-Terminal motif (BET) family proteins , which includes BRD2, BRD3, BRD4, and BRDT . These proteins play a key role in the regulation of gene transcription .
Mode of Action
This compound interacts with its targets, the BET proteins, by binding to acetyl-lysine (KAc) residues on histone tails of chromatin . This binding regulates gene expression . Specifically, BRD4, a member of the BET family, can recruit the positive transcription elongation factor b (P-TEFb) to the promoter and activate RNA polymerase II .
Biochemical Pathways
The interaction of this compound with its targets affects several biochemical pathways. BRD4 promotes the transcription of key genes such as Bcl-2, c-Myc, and CDK6 , which play an essential role in the proliferation and cell cycle progression of tumor cells .
Result of Action
The result of the action of this compound is the inhibition of the expression levels of oncogenes including c-Myc and CDK6 . This leads to the blocking of the cell cycle at the G0/G1 phase and the induction of cell apoptosis .
Properties
IUPAC Name |
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N5O3S/c19-11(7-1-2-8-10(5-7)22-6-14-8)16-13-18-17-12(20-13)9-3-4-15-21-9/h1-6H,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLZJOZPNVBVGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=NN=C(O3)C4=CC=NO4)SC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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